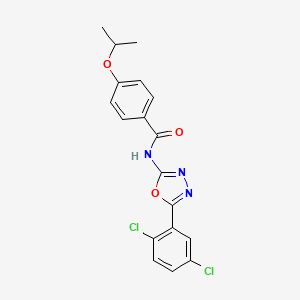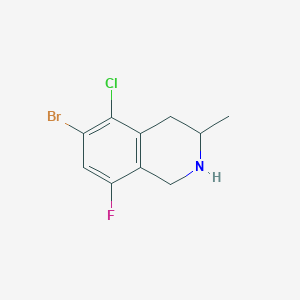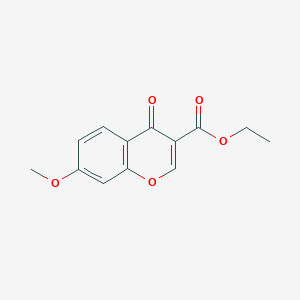
2-(2-Azidopropyl)-4-methyl-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Azidopropyl)-4-methyl-1,3-thiazole is a heterocyclic compound containing both nitrogen and sulfur atoms within its structure. This compound is of interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of the azide group makes it a versatile intermediate for further chemical transformations.
作用機序
Target of Action
Azido compounds are known for their versatility in bioorthogonal reporter moieties, commonly used for site-specific labeling and functionalization of biomolecules .
Mode of Action
They can form covalent linkages with reporter molecules, fluorescent dyes, affinity tags, or transporter units . This suggests that 2-(2-Azidopropyl)-4-methyl-1,3-thiazole may interact with its targets through similar mechanisms.
Biochemical Pathways
Azido-modified rna has been reported to be a substantial tool for probing rna biology . This suggests that this compound may influence RNA-related biochemical pathways.
Pharmacokinetics
Azido compounds are known for their stability and lack of reactivity towards endogenous functional groups , which may influence their bioavailability.
Result of Action
Given the use of azido groups in bioconjugation, it is plausible that this compound could facilitate the labeling and tracking of specific biomolecules within cells .
Action Environment
It is known that the efficiency of click reactions involving azido groups can be influenced by the hydrophilicity of the environment . This suggests that the action of this compound may also be influenced by the hydrophilicity of its environment.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Azidopropyl)-4-methyl-1,3-thiazole typically involves the reaction of 2-bromo-4-methyl-1,3-thiazole with sodium azide in an appropriate solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion of the bromo compound to the azide derivative .
Industrial Production Methods
On an industrial scale, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and improved safety when handling azides. The use of automated systems can also enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
2-(2-Azidopropyl)-4-methyl-1,3-thiazole undergoes various types of chemical reactions, including:
Substitution: The azide group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Cycloaddition: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.
Common Reagents and Conditions
Reduction: Triphenylphosphine in tetrahydrofuran (THF) or lithium aluminum hydride in ether.
Substitution: Sodium azide in DMF or other polar aprotic solvents.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Major Products Formed
Reduction: 2-(2-Aminopropyl)-4-methyl-1,3-thiazole.
Substitution: Various substituted thiazoles depending on the nucleophile used.
Cycloaddition: 1,2,3-Triazole derivatives.
科学的研究の応用
2-(2-Azidopropyl)-4-methyl-1,3-thiazole has several applications in scientific research:
類似化合物との比較
Similar Compounds
2-Aminothiazole: A compound with similar thiazole structure but with an amino group instead of an azide.
4-Methyl-1,3-thiazole: Lacks the azidopropyl group, making it less versatile for further chemical modifications.
2-(2-Azidoethyl)-4-methyl-1,3-thiazole: Similar structure but with a different alkyl chain length.
Uniqueness
2-(2-Azidopropyl)-4-methyl-1,3-thiazole is unique due to the presence of the azide group, which provides a versatile handle for various chemical transformations. This makes it particularly valuable in click chemistry and as an intermediate in the synthesis of more complex molecules .
特性
IUPAC Name |
2-(2-azidopropyl)-4-methyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4S/c1-5(10-11-8)3-7-9-6(2)4-12-7/h4-5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSUSGYJJSVSHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CC(C)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 6-acetyl-2-(4-cyanobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2839487.png)



![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide](/img/structure/B2839496.png)
![N-(2H-1,3-benzodioxol-5-yl)-N'-[5-hydroxy-3-(thiophen-3-yl)pentyl]ethanediamide](/img/structure/B2839498.png)




